(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 5 positions, attached to a pyridin-3-ylmethyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl alcohol and pyridin-3-ylmethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride to convert the alcohol to the corresponding chloride, which then reacts with pyridin-3-ylmethylamine to form the desired product.
Catalysts and Solvents: Catalysts such as triethylamine may be used to facilitate the reaction, and solvents like dichloromethane or toluene are often employed to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridin-3-ylmethyl-amine moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of pyridin-3-ylmethylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyridin-3-ylmethyl-amine moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzyl alcohol: Shares the same benzyl group with methoxy substitutions but lacks the pyridin-3-ylmethyl-amine moiety.
Pyridin-3-ylmethylamine: Contains the pyridin-3-ylmethyl-amine moiety but lacks the 2,5-dimethoxybenzyl group.
2,5-Dimethoxyphenethylamine: Similar structure with a phenethylamine backbone instead of the pyridin-3-ylmethyl-amine moiety.
Uniqueness
(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is unique due to the combination of the 2,5-dimethoxybenzyl group and the pyridin-3-ylmethyl-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-5-6-15(19-2)13(8-14)11-17-10-12-4-3-7-16-9-12/h3-9,17H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMDJLXPAPMBLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213638 |
Source
|
Record name | N-[(2,5-Dimethoxyphenyl)methyl]-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626205-85-4 |
Source
|
Record name | N-[(2,5-Dimethoxyphenyl)methyl]-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626205-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,5-Dimethoxyphenyl)methyl]-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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